Gwtlnsagyllgphavgnhrsfsdknglts-conh2

Beschreibung

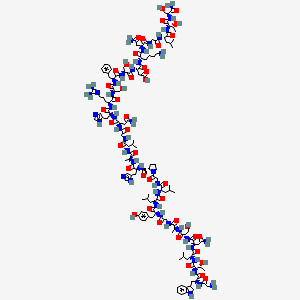

"GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS-CONH2" is a 30-amino-acid peptide analogue of human galanin, a neuropeptide involved in diverse physiological processes, including seizure modulation, nociception, and neuroprotection . This compound retains the conserved N-terminal sequence of galanin (residues 1–15), critical for receptor binding, while incorporating unique C-terminal modifications to enhance receptor subtype selectivity and metabolic stability . It exhibits high binding affinity for both galanin receptor subtypes (GalR1 and GalR2), with reported IC50 values of 0.03 nM and 0.9 nM, respectively .

Eigenschaften

Molekularformel |

C139H211N43O42 |

|---|---|

Molekulargewicht |

3156.4 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C139H211N43O42/c1-65(2)38-84(166-122(208)86(40-67(5)6)167-124(210)88(43-75-31-33-79(189)34-32-75)162-106(194)55-152-115(201)70(11)158-132(218)98(60-184)177-128(214)95(49-104(144)192)171-123(209)87(41-68(7)8)174-137(223)112(72(13)187)181-131(217)90(160-105(193)51-141)44-76-52-151-81-27-19-18-26-80(76)81)117(203)155-58-109(197)182-37-23-30-101(182)135(221)173-91(45-77-53-148-63-156-77)121(207)159-71(12)116(202)179-111(69(9)10)136(222)154-57-108(196)163-94(48-103(143)191)127(213)169-92(46-78-54-149-64-157-78)126(212)165-83(29-22-36-150-139(146)147)120(206)176-99(61-185)133(219)168-89(42-74-24-16-15-17-25-74)125(211)178-100(62-186)134(220)172-96(50-110(198)199)129(215)164-82(28-20-21-35-140)119(205)170-93(47-102(142)190)118(204)153-56-107(195)161-85(39-66(3)4)130(216)180-113(73(14)188)138(224)175-97(59-183)114(145)200/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,151,183-189H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,190)(H2,143,191)(H2,144,192)(H2,145,200)(H,148,156)(H,149,157)(H,152,201)(H,153,204)(H,154,222)(H,155,203)(H,158,218)(H,159,207)(H,160,193)(H,161,195)(H,162,194)(H,163,196)(H,164,215)(H,165,212)(H,166,208)(H,167,210)(H,168,219)(H,169,213)(H,170,205)(H,171,209)(H,172,220)(H,173,221)(H,174,223)(H,175,224)(H,176,206)(H,177,214)(H,178,211)(H,179,202)(H,180,216)(H,181,217)(H,198,199)(H4,146,147,150)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 |

InChI-Schlüssel |

VYHIHGYPAVCHDV-RUKUCZSXSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Humanes Galanin kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess verwendet typischerweise Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie zum vorübergehenden Schutz der Aminogruppe während der Synthese .

Industrielle Produktionsverfahren

Die industrielle Produktion von humanem Galanin umfasst die großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigchromatographie (HPLC). Das Peptid wird dann lyophilisiert, um ein reines, stabiles Produkt zu erhalten, das für Forschungs- und therapeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Humanes Galanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann an Methioninresten oxidiert werden.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Site-directed Mutagenesis oder chemische Modifikation.

Hauptprodukte, die gebildet werden

Oxidation: Oxidiertes Peptid mit modifizierten Methioninresten.

Reduktion: Peptid mit reduzierten Disulfidbrücken.

Substitution: Peptid-Analoga mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Humanes Galanin übt seine Wirkungen aus, indem es an Galanin-Rezeptoren (GalR1, GalR2 und GalR3) auf der Oberfläche von Zielzellen bindet. Diese Bindung aktiviert intrazelluläre Signalwege, die zur Hemmung der Neurotransmitterfreisetzung, Modulation der Ionenkanalaktivität und Regulation der Genexpression führen. Die Wirkungen des Peptids werden durch G-Protein-gekoppelte Rezeptor- (GPCR-)Signalwege vermittelt.

Wirkmechanismus

Human galanin exerts its effects by binding to galanin receptors (GalR1, GalR2, and GalR3) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression. The peptide’s effects are mediated through G-protein coupled receptor (GPCR) signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison Table

The following table summarizes key analogues of "GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS-CONH2" and their receptor affinities, functional activities, and structural distinctions:

Key Structural Determinants of Selectivity and Activity

- N-terminal conservation (residues 1–15) : Critical for receptor binding across all analogues. Substitutions in this region (e.g., Sar<sup>1</sup> in GalB2) reduce affinity by disrupting hydrogen bonding with GalR1/2 .

- C-terminal modifications: M35 (C-terminal: PPPGFSPFR): The proline-rich sequence enhances GalR1 selectivity (IC50 = 0.01 nM) but compromises anticonvulsant activity due to reduced blood-brain barrier penetration . C7 (C-terminal: PrPKPQQwFwLL): Incorporation of D-amino acids (denoted by lowercase letters) improves metabolic stability and GalR2 selectivity (IC50 = 0.6 nM) . M15 (C-terminal: QQFFGLM): Polar residues (Q, F) increase hGalR2 binding but reduce in vivo efficacy, likely due to rapid clearance .

Functional Outcomes

- Anticonvulsant activity : Only "GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS-CONH2" and M35 demonstrate significant seizure suppression in rodent models. The parent compound’s balanced receptor affinity (GalR1/GalR2 ≈ 30:1) correlates with optimal therapeutic efficacy .

- Receptor subtype selectivity : M35’s extreme GalR1 selectivity (IC50 = 0.01 nM) reduces its therapeutic window due to off-target effects, whereas GalB2 and Galmic show negligible activity, underscoring the importance of C-terminal hydrophobicity for receptor engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.